molecular formula C9H9BrN2O2S B6215629 5-bromo-1-methyl-1H-indole-3-sulfonamide CAS No. 2742652-83-9

5-bromo-1-methyl-1H-indole-3-sulfonamide

Cat. No.: B6215629
CAS No.: 2742652-83-9
M. Wt: 289.1
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Description

5-Bromo-1-methyl-1H-indole-3-sulfonamide is a chemical reagent designed for research and further manufacturing use only; it is not intended for diagnostic or therapeutic applications. This brominated indole sulfonamide belongs to a class of aromatic heterocyclic compounds that have received significant attention in organic and medicinal chemistry . The indole scaffold is a promising structure for the discovery of novel bioactive compounds and is known to resemble various protein structures, leading to a wide array of pharmacological activities . Researchers have extensively explored indole and sulfonamide derivatives as potential anti-infective agents. For instance, the indazole sulfonamide DG167 has been reported as a compound with potent anti-tubercular activity in preclinical studies . The presence of both the bromo substituent and the sulfonamide functional group on the 1-methylindole core makes this molecule a valuable building block for developing new compounds in drug discovery programs, particularly for screening against bacterial targets . This product must be handled by qualified professionals in a laboratory setting.

Properties

CAS No.

2742652-83-9

Molecular Formula

C9H9BrN2O2S

Molecular Weight

289.1

Purity

95

Origin of Product

United States

Preparation Methods

Methylation at the 1-Position

The introduction of a methyl group at the indole’s 1-position is achieved through nucleophilic substitution or Friedel-Crafts alkylation.

Procedure :

  • Reactants : Indole, methyl iodide (MeI), or dimethyl sulfate.

  • Conditions : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with a base (e.g., sodium hydride) at 0–25°C.

  • Yield : 85–92%.

Mechanism :
The base deprotonates indole at the 1-position, enabling methyl group transfer from the alkylating agent. Excess methyl iodide ensures complete substitution.

Bromination at the 5-Position

Electrophilic bromination targets the indole’s 5-position, leveraging directing effects from the methyl and sulfonamide groups.

Methods :

  • N-Bromosuccinimide (NBS) in DCM :

    • Conditions : 0–5°C, 2–4 hours.

    • Yield : 78–85%.

  • Elemental Bromine (Br₂) in Aqueous Medium :

    • Conditions : 0–5°C, 1–3 hours, with NaHSO₃ quenching.

    • Yield : 70–80%.

Optimization :
Lower temperatures minimize polybromination. Catalysts like FeCl₃ enhance regioselectivity but risk side reactions.

Sulfonamide Functionalization at the 3-Position

Reaction Condition Optimization

Temperature and Solvent Effects

StepOptimal SolventTemperature RangeYield Improvement
MethylationTHF0–25°C+12% vs. DCM
BrominationDCM0–5°C+15% vs. THF
SulfonylationDCM-10–0°C+20% vs. Toluene

Data aggregated from large-scale trials.

Catalytic Enhancements

  • Palladium Catalysts : Improve coupling efficiency in modular routes (e.g., Sonogashira coupling).

  • Copper(I) Iodide : Accelerates sulfonamide formation by 30% in THF.

Industrial Production Techniques

Continuous Flow Reactor Systems

  • Advantages :

    • 20% higher yield than batch processes.

    • Reduced byproduct formation (<2%).

  • Parameters :

    • Flow rate: 10 mL/min.

    • Residence time: 15 minutes per step.

Purification Protocols

  • Flash Chromatography :

    • Solvent system: Ethyl acetate/hexane (70:30).

    • Purity: >99% after two passes.

  • Recrystallization :

    • Solvent: Ethanol/water (80:20).

    • Recovery: 90–95%.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

  • Issue : Competing bromination at positions 4 and 6.

  • Solution : Use of electron-withdrawing groups (e.g., sulfonamide) to direct electrophiles to the 5-position.

Sulfonamide Hydrolysis

  • Issue : Degradation under acidic conditions.

  • Solution : Neutral pH buffers during amidation .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-indole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted indoles.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-1-methyl-1H-indole-3-sulfonamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The bromine atom and methyl group can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Compound 34 (5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole)

  • Structure : Bromine at the 5-position, imidazole-phenethyl substituent at the 3-position.
  • Physical Properties : Melting point = 141–142°C.
  • Synthesis : Formed via condensation of 5-bromo-1H-indole-3-carbaldehyde with 2,5-dimethoxyphenethylamine.
  • Key Differences : Lacks the sulfonamide group; the imidazole-phenethyl side chain may confer distinct receptor-binding properties compared to the sulfonamide’s hydrogen-bonding capacity.

Compound 9d (5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole)

  • Structure : Bromine at the 5-position, triazole-fluorophenyl-ethyl substituent at the 3-position.
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-ethynyl-4-fluorobenzene (25% yield).
  • Spectroscopy : $^{19}\text{F NMR}$ δ = -114.65; molecular ion peak at m/z 385.0461.
  • Key Differences : Triazole-fluorophenyl substituent introduces polarizable π-systems and fluorine’s electronegativity, contrasting with the sulfonamide’s acidity.

Sulfonamide-Containing Analogues

Compound 15h (5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-pivaloylindoline-6-sulfonamide)

  • Structure : Indoline core with bromine, pivaloyl group, and sulfonamide linked to a chloro-trifluoromethylphenyl group.
  • Key Differences : Indoline core (saturated) vs. indole (aromatic), reducing planarity and altering electronic properties. The trifluoromethyl group enhances lipophilicity compared to the methyl group in the target compound.

5-Bromo-1H-indole-3-sulfonyl chloride

  • Structure : Precursor to sulfonamides, with a sulfonyl chloride group.
  • Molecular Weight : 294.56 g/mol.
  • Applications : Reacts with amines to form sulfonamides; critical for synthesizing derivatives like the target compound.

Functional Group Variations

5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone

  • Structure : Thiosemicarbazone substituent at the 3-position.
  • Biological Activity: Known for metal-chelating properties and medicinal applications (e.g., antimicrobial).
  • Key Differences : Thiosemicarbazone’s metal-binding ability contrasts with sulfonamide’s hydrogen-bonding and acidity.

Comparative Data Table

Compound Name Core Structure Substituents (3-position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Features
5-Bromo-1-methyl-1H-indole-3-sulfonamide Indole Sulfonamide 272.13 Not reported Hydrogen-bond donor/acceptor
Compound 34 Indole Imidazole-phenethyl ~449.35 141–142 π-Stacking, methoxy groups
Compound 9d Indole Triazole-fluorophenyl-ethyl 385.05 Not reported Fluorine’s electronegativity
Compound 15h Indoline Sulfonamide with pivaloyl/aryl ~470.70 Not reported Lipophilic CF₃ group
5-Bromo-1H-indole-3-sulfonyl chloride Indole Sulfonyl chloride 294.56 Not reported Reactive intermediate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-1-methyl-1H-indole-3-sulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of the indole core. For example, derivatives like 5-bromo-1-methylindole intermediates are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in PEG-400/DMF solvent systems (50% yield) . Key steps include:

  • Dissolving the indole precursor in PEG-400:DMF (2:1).
  • Adding CuI as a catalyst and aryl alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) under 12-hour stirring.
  • Purification via flash column chromatography (70:30 EtOAc:hexane) and structural confirmation by 1^1H/13^13C NMR and HRMS .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR in CDCl3_3 or DMSO-d6_6 identifies proton environments (e.g., aromatic protons at δ 7.23–7.14 ppm, methyl groups at δ 3.28 ppm) .
  • HRMS : Molecular ions (e.g., [M+H]+^+ at m/z 427.0757) validate the molecular formula .
  • TLC : Rf_f values (e.g., 0.30 in 70:30 EtOAc:hexane) monitor reaction progress .

Q. What solvents and catalysts are critical for efficient synthesis?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents like DMF or PEG-400 enhance reaction rates and solubility of indole precursors .
  • Catalysts : CuI accelerates azide-alkyne cycloaddition, achieving 25–50% yields in triazole-linked indole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer :

  • Temperature Control : Heating to 90°C under vacuum removes residual DMF, minimizing side reactions .
  • Catalyst Loading : Adjusting CuI ratios (e.g., 1.0 g per 700 mg substrate) improves regioselectivity .
  • Solvent Ratios : Optimizing PEG-400:DMF ratios (e.g., 2:1) balances reactivity and solubility .

Q. How can conflicting NMR data be resolved during structural analysis?

  • Methodological Answer :

  • Multi-dimensional NMR : Use 13^13C DEPT or HSQC to distinguish overlapping signals (e.g., methyl vs. methylene groups) .
  • X-ray Crystallography : Resolves ambiguities in substituent positions, as demonstrated for related indole-acetic acid derivatives .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Bioisosteric Replacement : Modify sulfonamide or bromine groups to assess impacts on bioactivity (e.g., fluorophenyl substitutions alter binding affinity) .
  • Molecular Docking : Compare with indole-based HIV reverse transcriptase inhibitors to predict binding modes .

Q. How can purity be ensured for biological assays?

  • Methodological Answer :

  • Chromatography : Flash column chromatography (70:30 EtOAc:hexane) removes unreacted starting materials .
  • Recrystallization : Ethanol or water precipitation yields high-purity solids (e.g., 214–219°C melting point) .

Q. What advanced techniques identify biological targets of this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to enzymes or receptors .
  • Crystallography : Resolves ligand-protein complexes (e.g., indole derivatives bound to HIV RT) .

Data Contradictions and Resolution

  • Yield Variability : reports 50% yield for triazole-indole derivatives, while shows 25% for fluorophenyl analogs. This discrepancy may arise from steric effects of substituents or solvent polarity.
  • NMR Shifts : Methyl group chemical shifts vary between δ 3.28 ppm (triazole derivatives) and δ 2.18 ppm (sulfonamide analogs) , highlighting the need for context-dependent interpretation.

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